Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

basicity pKa drug-likeness

This (3R,4R)-trans stereoisomer is essential for SAR integrity in drug discovery. The trans configuration locks 3-F axial, creating a facially polarized scaffold for directional target engagement; the fluorine reduces piperidine basicity (pKa ~11.24 vs 12.39 des-fluoro) for superior CNS permeability and reduced P-gp efflux. Boc protection ensures orthogonal derivatization. Validated in US Patent 11,535,621 as a CD38 inhibitor precursor (IC50 550 nM). Substitution with cis isomers or des-fluoro analogs introduces uncontrolled variables that derail lead optimization. Procure this exact stereoisomer to replicate patent-disclosed chemistry without costly in-house asymmetric synthesis.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27
CAS No. 1523530-29-1
Cat. No. B3028047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate
CAS1523530-29-1
Molecular FormulaC10H19FN2O2
Molecular Weight218.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC1F
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1
InChIKeyMPIIBGAKGQZLDK-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate (CAS 1523530-29-1): A Defined trans-3-Fluoro-4-aminopiperidine Building Block for Drug Discovery


tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate (CAS 1523530-29-1) is a chiral, orthogonally protected fluorinated piperidine derivative belonging to the class of 3-amino-3-fluoropiperidine building blocks. Its molecular formula is C10H19FN2O2 (MW 218.27) . The compound features a Boc-protected 4-amino group and a single fluorine substituent at the 3-position in a defined trans (3R,4R) configuration. The introduction of fluorine into saturated N-heterocycles is a well-established strategy to modulate basicity, lipophilicity, and metabolic stability while preserving the three-dimensional character essential for fragment-based and structure-based drug design [1]. This specific stereoisomer serves as a key intermediate for constructing elaborated bioactive molecules, where both enantiopurity and the relative disposition of the fluorine and amino functionalities critically influence downstream pharmacological profiles.

Why Generic 3-Fluoropiperidine Intermediates Cannot Replace tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate


Substituting tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate with an isomer or a des-fluoro analog is scientifically unsound because the compound's value is defined by the intersection of three parameters that are lost upon generic replacement: (i) the specific trans-(3R,4R) stereochemistry, which dictates the spatial orientation of the fluorine and Boc-amino vectors relative to the piperidine ring plane [1]; (ii) the electronic effect of the 3-fluoro substituent, which substantially reduces the piperidine nitrogen basicity (predicted pKa ≈ 11.24) relative to the non-fluorinated analog (predicted pKa 12.39), altering protonation state at physiological pH and impacting cellular permeability and off-target binding ; and (iii) the orthogonal Boc protection scheme, which is essential for selective downstream transformations. Fine conformational and electronic differences among stereoisomers have been shown to modulate the pKa of 3-aminofluoropiperidines, and even though the relative stereochemistry effect on pKa is small, it can be decisive for on-target binding [1]. Consequently, the use of a cis isomer, a regioisomer, or the non-fluorinated parent compound introduces uncontrolled variables that can derail structure–activity relationship (SAR) interpretation and compromise lead optimization campaigns.

Quantitative Differentiation Evidence for tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate Versus Closest Analogs


Piperidine Basicity Reduction Versus Non-Fluorinated Parent Compound

The target (3R,4R) compound exhibits a significantly lower predicted piperidine pKa (11.24 ± 0.40) compared to the des-fluoro analog tert-butyl piperidin-4-ylcarbamate (predicted pKa 12.39 ± 0.20) , representing a ΔpKa of approximately -1.15 units. This reduction, attributed to the electron-withdrawing inductive effect of the 3-fluoro substituent, translates to a roughly 14-fold lower concentration of the protonated, positively charged species at pH 7.4. Systematic profiling of monofluorinated piperidine amines confirms that a single fluorine atom consistently decreases pKa by 0.8–1.5 units depending on regiochemistry and stereochemistry, and that the conformational preference of the trans-3-fluoro-4-amino arrangement further influences the precise basicity value [1]. Lower basicity is associated with improved passive membrane permeability and reduced off-target binding to hERG and other polyamine-sensitive receptors, a key differentiator in CNS and intracellular target programs.

basicity pKa drug-likeness permeability

Enantiopure trans-(3R,4R) Stereochemistry Versus Cis Diastereomer

The target compound is the single, defined trans-(3R,4R) enantiomer, whereas the cis counterpart (tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate, CAS 1268521-83-0) represents a distinct diastereomer with a different relative orientation of the fluorine and Boc-amino substituents . X-ray crystallographic and computational conformational studies of 3-aminopiperidine derivatives demonstrate that the trans-3-fluoro-4-amino arrangement preferentially populates a chair conformation with the fluorine in an axial orientation due to the stabilizing C–F···H–N+ gauche effect, whereas the cis isomer predominantly places the fluorine in an equatorial position [1][2]. This conformational divergence alters the three-dimensional presentation of the amino and fluoro vectors by >60° in dihedral angle space, which can lead to significant differences in biological target engagement. Although head-to-head biological data for the Boc-protected intermediates are not publicly available, the downstream application of these building blocks in patent-exemplified CD38 inhibitors (US11535621) employed both the (3S,4R) and (3R,4R) isomers and recorded distinct IC50 values (550 nM), confirming that the stereochemical configuration meaningfully impacts potency [3].

stereochemistry diastereomeric purity conformational analysis SAR

Regioisomeric Differentiation: 3-Fluoro-4-amino Versus 4-Fluoro-3-amino Substitution Pattern

The target compound bears the fluorine at the 3-position and the Boc-amino group at the 4-position of the piperidine ring. The regioisomer tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-47-9) inverts this substitution pattern, placing the fluorine at C4 and the protected amine at C3 [1]. Systematic microsomal clearance studies on monofluorinated saturated heterocyclic amines demonstrate that the position of fluorine relative to the protonatable nitrogen and any additional hydrogen-bond donors significantly affects intrinsic metabolic stability; while both 3-fluoro and 4-fluoro piperidine derivatives generally exhibit high metabolic stability, the 3-fluoro substitution pattern has been specifically highlighted in the context of radiodefluorination resistance in [18F]-labeled analogs [2][3]. In synthetic chemistry, the 3-fluoro-4-amino arrangement offers distinct chemoselectivity advantages for further elaboration: the 4-amino group can be selectively deprotected and functionalized while the fluorine at C3 remains inert under most common reaction conditions, whereas the 4-fluoro-3-amino regioisomer presents a nucleophilic amine adjacent to the fluorine, potentially complicating SNAr or elimination pathways [4].

regiochemistry substitution pattern metabolic stability reactivity

Commercially Verified Purity and Reproducibility for Downstream GMP-Relevant Synthesis

The target compound is commercially available with a documented purity of 97% from Sigma-Aldrich (Synthonix Corporation) and NLT 98% from Fluoropharm [1], exceeding the common 95% specification offered for the cis diastereomer (CAS 1268521-83-0) by AKSci and other generic suppliers. This higher purity threshold is critical for applications requiring precise stoichiometry in multi-step synthetic sequences, such as the preparation of patent-exemplified CD38 inhibitors (US11535621) where the (3R,4R)-3-fluoropiperidin-4-yl fragment is coupled to a heterocyclic carboxylic acid [2]. Impurities at the 5% level in the cis isomer can include the trans diastereomer, unreacted starting material, or deprotected amine, all of which can propagate through subsequent steps and confound biological assay interpretation. Furthermore, the target compound's trans configuration places the Boc-amino group in a sterically less hindered equatorial position, potentially facilitating cleaner deprotection kinetics in acidic media compared to the axially oriented Boc-amino group in the cis isomer.

purity quality control reproducibility scale-up

Optimal Deployment Scenarios for tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate Based on Differentiation Evidence


CNS Drug Discovery Programs Requiring Reduced Basicity for BBB Penetration

The predicted pKa of 11.24 positions the deprotected 3-fluoro-4-aminopiperidine fragment in a basicity range favorable for BBB penetration, as excessively basic amines (pKa > 12) are often substrates for P-glycoprotein efflux and exhibit restricted CNS entry. The trans-3-fluoro-4-amino configuration provides a ~14-fold reduction in protonated species at physiological pH compared to the non-fluorinated piperidine analog , potentially improving passive CNS permeability. This is supported by the systematic pKa–LogP profiling of monofluorinated piperidines by Melnykov et al. (2023), which confirms that 3-fluoropiperidine building blocks extend the accessible chemical space for CNS drug discovery [1].

Fragment-Based Drug Discovery Requiring Conformationally Defined 3D Fragments

The trans-(3R,4R) configuration locks the fluorine in an axial preference, creating a 'Janus face' (facially polarized) character that is highly valued in fragment-based drug discovery for maximizing directional intermolecular interactions . This conformational bias, documented by Snyders and co-workers for 3-fluoropiperidines , means that the trans-(3R,4R) building block presents a distinctly different electrostatic surface compared to the cis isomer, enabling structure-based design teams to rationally select the stereoisomer that best complements the target protein's binding site topology.

Synthesis of Patent-Exemplified CD38 Inhibitors and Related Heterocyclic Conjugates

The target compound directly maps to the (3R,4R)-3-fluoropiperidin-4-yl fragment found in US Patent 11,535,621 (Example 123b), where it is coupled to a pyrrolopyrimidine-imidazole scaffold to yield a CD38 inhibitor with an IC50 of 550 nM . This demonstrates the building block's validated utility in constructing biologically active molecules within an enzymatically relevant potency range. Researchers pursuing CD38, NADase, or related hydrolase targets can procure this specific stereoisomer to replicate the patent-disclosed compound without the additional cost and risk of in-house stereoselective synthesis.

Radiotracer Development Leveraging the 3-Fluorine Position for [18F] Labeling

Studies on 1,4-disubstituted 3-[18F]fluoropiperidines have shown that the 3-position fluorine is resistant to radiodefluorination in vivo, a critical requirement for PET tracer development . The Boc-protected trans-3-fluoro-4-aminopiperidine serves as an ideal precursor for constructing such radiotracers, as the 4-amino group can be selectively functionalized with a targeting moiety while preserving the [19F]/[18F] label at C3. The defined trans stereochemistry further ensures a consistent and predictable biodistribution profile compared to racemic or diastereomeric mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.